![molecular formula C20H16N4O5S B2566936 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 886896-22-6](/img/structure/B2566936.png)
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Applications De Recherche Scientifique
Antiplasmodial Activity
Research has demonstrated the potential of acyl derivatives of 3-aminofurazanes, related in structure to the compound of interest, in treating malaria. These derivatives have shown activity against different strains of Plasmodium falciparum, highlighting the significance of the acyl moiety in determining the compound's activity and toxicity. Benzamides, in particular, have shown promising results, indicating their potential in developing new antimalarial treatments (Hermann et al., 2021).
Cardiac Electrophysiological Activity
Compounds structurally similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide have been studied for their potential as class III antiarrhythmic agents. These studies have found that certain N-substituted imidazolylbenzamides exhibit comparable potency to known selective class III agents, indicating their potential use in treating arrhythmias (Morgan et al., 1990).
Anti-Inflammatory and Anti-Cancer Agents
The synthesis of substituted benzamide/benzene sulfonamides, including structures related to the compound , has been explored for their anti-inflammatory and anti-cancer properties. These compounds have been synthesized and evaluated, showcasing the versatility of such molecules in developing treatments for inflammation and various cancers (Gangapuram & Redda, 2009).
Inhibition of NQO2 in Cancer and Malaria Treatment
Furan-amidine analogues, akin to the target compound, have been evaluated for their ability to inhibit NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research has provided insights into the structure-activity relationships necessary for effective NQO2 inhibition, offering a pathway to novel treatments (Alnabulsi et al., 2018).
Nitric Oxide-Releasing Antitumor Agents
Studies on synthetic nitric oxide-releasing derivatives have highlighted their potential as anticancer agents. By understanding the metabolic processes and mechanisms of action of these compounds, researchers aim to develop more effective cancer treatments (Wang et al., 2014).
Propriétés
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(29-20)17-6-3-11-28-17/h2-12,24H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBPDYPOBGVMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.